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Compound of Interest |

Compound Name:

CAS No.:

Cat. No.:

\

1-Methyl-4-phenyl-4-piperidinol-d5
1346601-71-5

B125449

{ Get Quote

The accurate molecular weight of a deuterated standard is paramount for establishing the

precursor ion (

) in mass spectrometry.[1][2]

Table 1: Comparative Physicochemical Data

Property

Parent Compound

Deuterated Analog (IS)

Compound Name

1-Methyl-4-phenyl-4-piperidinol

1-Methyl-4-phenyl-4-

piperidinol-d5
CAS Number 4972-68-3 1346601-71-5
Molecular Formula
Monoisotopic Mass 191.1310 Da 196.1624 Da
Average Mol.[1][2][3] Weight 191.27 g/mol 196.30 g/mol

Phenyl Ring (
Deuteration Site N/A

)
Appearance White to Off-White Solid White Solid
Solubility DMSO, Methanol, Chloroform DMSO, Methanol
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Molecular Weight Calculation Logic: The shift in molecular weight is derived from the
substitution of five hydrogen atoms (

, approx.[1][2] 1.0078 Da) on the phenyl ring with five deuterium atoms (
, approx.[1][2] 2.0141 Da).[1][2]

e [1][2]

e [1][2]

Synthesis & Structural Integrity[1][2]

The synthesis of the d5-analog typically mirrors the Grignard reaction used for the parent, but
substitutes bromobenzene with bromobenzene-d5.[1][2]

Reaction Pathway:

e Reagents: 1-Methyl-4-piperidone + Phenylmagnesium bromide-d5 (formed from
Bromobenzene-d5 + Mg).[1][2]

e Mechanism: Nucleophilic addition of the Grignard reagent to the ketone carbonyl at the 4-
position of the piperidine ring.[1][2]

» Hydrolysis: Acidic workup yields the tertiary alcohol.[1][2]

Stability Note: The tertiary alcohol group is sensitive to dehydration under acidic conditions and
high heat, which converts the compound into MPTP-d5 (1-methyl-4-phenyl-1,2,3,6-
tetrahydropyridine-d5).[1][2]

o Critical Safety Warning: MPTP is a potent neurotoxin that causes permanent Parkinsonian
symptoms.[1][2][4] While the alcohol (piperidinol) itself is less toxic, accidental dehydration
during handling or GC-MS injection port heating can generate the neurotoxin.[1][2] LC-MS is
preferred over GC-MS to avoid thermal dehydration.[1][2]

Metabolic & Forensic Context[1][2]

Understanding the relationship between the piperidinol, MPPP, and MPTP is essential for
interpreting toxicological data.[1][2] The piperidinol is often found in biological matrices as a
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marker of MPPP abuse or MPTP exposure.[1][2]
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Figure 1: The chemical relationship between the piperidinol analyte, the opioid MPPP, and the
neurotoxin MPTP.[1][2][5] The d5-analog is used to quantify the "Piperidinol" node.[1][2]

Analytical Protocol: LC-MS/MS Quantitation

This protocol utilizes the d5-analog as an Internal Standard to correct for matrix effects and
recovery losses in plasma or brain tissue samples.[1][2]

A. Sample Preparation (Liquid-Liquid Extraction)

 Aliquot: Transfer 100 uL of biological matrix (plasma/tissue homogenate) to a glass tube.

e |S Spiking: Add 10 pL of 1-Methyl-4-phenyl-4-piperidinol-d5 working solution (100 ng/mL in
MeOH).

o Why: Deuterated IS must be added before extraction to track recovery.[1][2]
» Basification: Add 50 pL of 0.1 M NaOH.

o Causality: The piperidinol is a tertiary amine (
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).[1][2] High pH ensures the molecule is uncharged (neutral), maximizing extraction into
the organic solvent.[1][2]

o Extraction: Add 1 mL of Ethyl Acetate:Hexane (9:1). Vortex for 5 mins; Centrifuge at 4000g

for 10 mins.

e Reconstitution: Evaporate supernatant under nitrogen; reconstitute in 100 pL Mobile Phase
A/B (50:50).

B. LC-MS/MS Parameters

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 um).[1][2]
» Mobile Phase:

o A:0.1% Formic Acid in Water (Proton source for ionization).[1][2]

o B: 0.1% Formic Acid in Acetonitrile.[1][2]
« lonization: Electrospray lonization (ESI), Positive Mode.[1][2]

Table 2: MRM Transitions for Quantitation

Precursor lon Product lon Collision
Compound Role
(Q1) (Q3) Energy (eV)
192.1 ( 174.1 (
Analyte 20 Quantifier
) )
192.1 134.1 35 Quialifier
197.2 ( 179.2 (
IS (d5) 20 Internal Standard

Note: The primary fragmentation pathway involves the loss of water (18 Da), creating a
tetrahydropyridine cation.[1][2] For the d5-IS, this loss retains the deuterated phenyl ring,
shifting the fragment from 174 to 179.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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